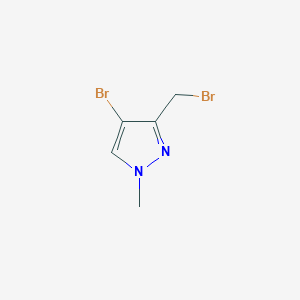

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-3-(bromomethyl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMQNLNNWJQCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

[1]

Executive Summary

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and agrochemical actives.[1] Its structural uniqueness lies in its dual-electrophilic nature : it possesses a chemically stable aryl bromide at position C4 (suitable for transition-metal catalyzed cross-coupling) and a highly reactive alkyl bromide at position C3 (suitable for nucleophilic substitution).

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its stability profiles, synthetic accessibility, and divergent reactivity patterns. It is designed for medicinal chemists requiring a reliable protocol for incorporating the pyrazole core into complex scaffolds.

Chemical Identity & Structural Analysis[2][3]

The compound features a 1-methyl-1H-pyrazole core substituted at the 3- and 4-positions.[2][3] The 3-(bromomethyl) group acts as a "benzylic-like" electrophile, while the 4-bromo substituent serves as a handle for diverse organometallic transformations.

Table 1: Chemical Identity & Physicochemical Profile[5][6]

| Property | Data | Note/Context |

| IUPAC Name | 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | |

| CAS Number | 1383575-45-8 | Verified Identifier |

| Molecular Formula | C₅H₆Br₂N₂ | |

| Molecular Weight | 253.92 g/mol | Heavy atom count: 9 |

| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to supercool; often an oil crude. |

| Solubility | DCM, THF, EtOAc, DMSO | Hydrolyzes in water/protic solvents over time. |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; cell-permeable range. |

| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) | Weakly basic; protonation possible in strong acid. |

| Storage Conditions | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture Sensitive . Hydrolyzes to alcohol. |

Synthetic Accessibility & Experimental Methodology

Strategic Route Selection

While radical bromination of 4-bromo-1,3-dimethylpyrazole is possible, it often yields inseparable mixtures of mono-, di-, and tri-brominated species. For high-purity applications (drug discovery), the Reduction-Bromination sequence from the ester precursor is the superior "self-validating" protocol. This route ensures regiochemical integrity and simplifies purification.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole from Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 1: Reduction to Alcohol

-

Setup: Flame-dried 250 mL round-bottom flask (RBF) under Nitrogen.

-

Reagents: Charge Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

-

Addition: Cool to 0°C. Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 30 min. Why: DIBAL-H is milder than LiAlH4, preventing debromination at the C4 position.

-

Workup: Quench with Rochelle’s salt (sat. aq. potassium sodium tartrate).[4][5][6] Stir vigorously for 2 hours until phases separate clearly. Extract with EtOAc.

-

Intermediate: 4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (White solid).

Step 2: Appel Bromination (Alcohol

Alkyl Bromide)

-

Setup: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

-

Reagents: Add Carbon Tetrabromide (

, 1.2 eq). -

Activation: Add Triphenylphosphine (

, 1.2 eq) portion-wise. Observation: Solution typically turns slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The alcohol spot (polar) should disappear; the bromide spot (less polar) appears.

-

Purification: Concentrate directly onto silica gel. Flash chromatography (Gradient: 0-20% EtOAc in Hexanes). Note: Do not use methanol in the column, as it may displace the reactive bromide.

Synthesis Workflow Diagram

Figure 1: High-fidelity synthesis route avoiding regioselectivity issues common in radical halogenation.

Reactivity Profile & Functionalization Guide

For drug developers, the value of this scaffold lies in its Orthogonal Reactivity . The C3-bromomethyl group reacts via

Path A: C3-Alkylation (The "Soft" Electrophile)

-

Reagents: Primary/Secondary amines, Thiols, Phenols.

-

Conditions:

or -

Precaution: Avoid strong hydroxide bases (NaOH), which will hydrolyze the bromomethyl group to the alcohol.

Path B: C4-Cross Coupling (The "Hard" Electrophile)

-

Reagents: Aryl Boronic Acids (Suzuki), Amines (Buchwald).

-

Conditions:

or -

Sequencing: It is generally recommended to perform Path A (Alkylation) first . The bromomethyl group is thermally unstable and may decompose under the rigorous heating required for Suzuki coupling.

Divergent Reactivity Map

Figure 2: Orthogonal reactivity map highlighting the kinetic preference for C3 substitution over C4 coupling.

Safety & Handling (E-E-A-T)

Hazard Identification[7][9][10]

-

Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. It irritates mucous membranes and eyes instantly upon exposure.

-

Corrosive: H314 - Causes severe skin burns and eye damage.[7] The alkylating capability makes it cytotoxic.

Handling Protocol[7][8]

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl bromide before cleaning.

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. Product Specification: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.[7][8] Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole Derivatives and Safety Data. Retrieved from

-

Royal Society of Chemistry. Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). RSC Advances. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole derivatives. Retrieved from

Sources

- 1. 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole - CAS号 1383575-45-8 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.at [fishersci.at]

- 7. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 1383575-45-8 [sigmaaldrich.com]

- 8. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 1383575-45-8 [sigmaaldrich.com]

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8): A Bifunctional Scaffold for Advanced Drug Discovery and Fine Chemical Synthesis

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives are ubiquitous structural motifs, frequently serving as kinase inhibitors, epigenetic modulators, and structural core elements. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8) is a highly specialized, bifunctional building block designed to accelerate hit-to-lead optimization. By offering two orthogonal reactive sites—an aliphatic bromomethyl group and a heteroaromatic bromide—this scaffold allows researchers to perform rapid, sequential diversifications without the need for complex protecting group strategies.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, advanced continuous-flow synthesis methods, and field-proven experimental protocols for its functionalization.

Physicochemical Profiling & Structural Logic

The strategic value of CAS 1383575-45-8 lies in its structural asymmetry. The molecule features a methyl group at the

-

C3-Bromomethyl Group: Acts as an allylic/benzylic-like aliphatic electrophile. It is highly reactive toward weak nucleophiles via

mechanisms at room temperature. -

C4-Bromo Group: Acts as an electron-rich heteroaryl halide. It is entirely inert to standard nucleophilic attack but undergoes facile oxidative addition in the presence of Palladium(0) catalysts at elevated temperatures.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |

| CAS Number | 1383575-45-8 |

| Linear Formula | C5H6Br2N2 |

| Molecular Weight | 253.92 g/mol [1] |

| InChI Key | RKMQNLNNWJQCJF-UHFFFAOYSA-N |

| Physical Form | Liquid[2] |

| Purity | ≥95% |

Synthesis Methodologies: Batch vs. Continuous Flow

Traditionally, the synthesis of this scaffold relies on a two-step batch process: electrophilic bromination of 1,3-dimethyl-1H-pyrazole to install the C4-bromide, followed by radical bromination (using NBS and AIBN) to functionalize the C3-methyl group. However, radical bromination in batch reactors is notoriously difficult to control, often leading to over-bromination (dibromomethyl impurities) and poor thermal regulation.

Recent process chemistry advancements have shifted toward3[3]. As documented in Patent CN116874425A by Shanghai Etern Therapeutics, continuous flow reactors provide precise residence times and superior heat/mass transfer[4]. This completely suppresses secondary radical reactions, resulting in rapid preparation times and exceptionally high yields.

Comparative synthesis workflows for CAS 1383575-45-8 highlighting batch vs. continuous flow.

Orthogonal Reactivity & Application Workflows

The following protocols leverage the orthogonal reactivity of CAS 1383575-45-8. By functionalizing the C3 position first under mild conditions, the C4 position is preserved for subsequent complex cross-coupling.

Orthogonal reactivity logic enabling sequential functionalization at the C3 and C4 positions.

Protocol A: C3-Bromomethyl Functionalization ( Substitution)

Objective: Chemoselective coupling of a primary/secondary amine to the C3 position while leaving the C4-bromide intact.

-

Preparation: Dissolve 1.0 equivalent of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole in anhydrous DMF to achieve a 0.2 M concentration.

-

Reagent Addition: Add 1.2 equivalents of the target amine, followed by 2.0 equivalents of anhydrous

(or DIPEA). -

Reaction: Stir the mixture at room temperature (20–25°C) for 2 to 4 hours.

-

Causality: The C3-bromomethyl group is highly electrophilic. Heating is actively avoided to prevent dimerization, quaternization of the product, or premature degradation of the C4-bromide.

-

-

Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over

, and concentrate under reduced pressure. -

Self-Validation System: Monitor the reaction via LC-MS. The product mass should reflect the exact addition of the amine minus HBr. If unreacted starting material persists after 4 hours, verify the steric hindrance of the amine; highly hindered amines may require gentle heating (max 40°C) or the addition of a catalytic amount of NaI to form a more reactive iodomethyl intermediate in situ.

Protocol B: C4-Bromo Functionalization (Suzuki-Miyaura Coupling)

Objective: Arylation of the C4 position following successful C3 functionalization.

-

Preparation: In a Schlenk flask, combine the C3-functionalized pyrazole intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and

(3.0 eq). -

Solvent System: Add a 1,4-dioxane/H₂O mixture (4:1 v/v) to achieve a 0.1 M concentration.

-

Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure

or Argon for 15 minutes.-

Causality: Molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids. Strict anaerobic conditions are mandatory for high yields.

-

-

Catalysis: Add 0.05 equivalents of

. Seal the flask and heat to 90°C for 12 hours. -

Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

-

Self-Validation System: Analyze the crude mixture via GC-MS or LC-MS. If protodehalogenation (replacement of C4-Br with a proton) is observed as the major side product, the reductive elimination step is too slow. To correct this, switch to a more sterically demanding, electron-rich ligand system (e.g., XPhos or RuPhos) to accelerate the catalytic cycle.

Handling, Safety, and Storage Protocols

Given its dual halogenation, CAS 1383575-45-8 is a potent alkylating agent and must be handled with strict adherence to safety protocols. It 2[2]. All manipulations must be performed inside a certified chemical fume hood using proper PPE (nitrile gloves, face shield, and lab coat).

Table 2: Safety & Handling Data

| Category | Specification |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2] |

| Precautionary Statements | P264, P270, P271, P280, P303+P361+P353[2] |

| Signal Word | Danger[2] |

| Storage Temperature | 2–8°C[2] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated area. Store under an inert atmosphere to prevent moisture-induced hydrolysis of the bromomethyl group[2]. |

References

- Sigma-Aldrich - 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Properties. Source: sigmaaldrich.com.

- Sigma-Aldrich - 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Safety. Source: sigmaaldrich.com.

- MySkinRecipes - Chemical Properties (CAS 1383575-45-8). Source: myskinrecipes.com.

- Baiten Patent Search - CN116874425A (Method for rapidly preparing 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole). Source: baiten.cn.

- QCC - Shanghai Etern Therapeutics Patent CN116874425A Details. Source: qcc.com.

Sources

A Guide to the Structural Elucidation of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. Given the absence of extensive published data for this specific molecule, this document outlines a systematic approach to its characterization. By integrating foundational principles of spectroscopic analysis with comparative data from analogous pyrazole structures, we present a robust methodology for confirming the molecular structure. This guide details the predicted outcomes and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to not only present the expected data but also to explain the underlying chemical principles, thereby offering a self-validating protocol for researchers.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and applications. Their versatile five-membered heterocyclic scaffold allows for extensive functionalization, leading to compounds with tailored electronic and steric properties. The target molecule, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (Molecular Formula: C₅H₆Br₂N₂, CAS: 1383575-45-8), is a poly-halogenated pyrazole with multiple reactive sites, making it a potentially valuable building block in organic synthesis.[1][2][3] Accurate structural confirmation is the bedrock upon which all subsequent research and development efforts are built. This guide provides the critical analytical workflow for achieving this confirmation.

Predicted Spectroscopic Profile and Interpretation

The following sections detail the anticipated spectroscopic data for 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. These predictions are based on established principles of spectroscopy and comparative analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | Singlet | 1H | H-5 | The lone proton on the pyrazole ring is expected to be deshielded by the electronegative nitrogen atoms and the bromine atom at the 4-position. |

| ~ 4.5 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to an electronegative bromine atom, causing a downfield shift. |

| ~ 3.8 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be the most upfield signal. |

The absence of coupling between the signals is a key indicator of their spatial separation.

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 | C-3 | The carbon atom attached to the bromomethyl group and a nitrogen atom will be significantly downfield. |

| ~ 125 | C-5 | The carbon atom bearing the lone proton will be influenced by the adjacent nitrogen and the bromine at C-4. |

| ~ 95 | C-4 | The carbon atom directly bonded to the bromine atom is expected to be shifted upfield due to the "heavy atom effect" of bromine. |

| ~ 40 | N-CH₃ | The N-methyl carbon is expected in the typical range for such groups. |

| ~ 25 | -CH₂Br | The bromomethyl carbon will be shifted downfield due to the attached bromine. |

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine atoms through their characteristic isotopic pattern.

The mass spectrum of a compound containing two bromine atoms will exhibit a distinctive pattern of molecular ion peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[4][5] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio.[4]

Table 3: Predicted Mass Spectrometry Data

| m/z | Assignment | Predicted Relative Intensity |

| 252 | [M]⁺ (C₅H₆⁷⁹Br₂N₂) | ~25% |

| 254 | [M+2]⁺ (C₅H₆⁷⁹Br⁸¹BrN₂) | ~50% |

| 256 | [M+4]⁺ (C₅H₆⁸¹Br₂N₂) | ~25% |

The observation of this isotopic cluster is a definitive confirmation of the presence of two bromine atoms in the molecule. Fragmentation patterns would likely involve the loss of a bromine atom or the bromomethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100-3000 | C-H stretch | Aromatic C-H (pyrazole ring) | Typical for C-H bonds in aromatic and heteroaromatic rings.[6] |

| ~ 2950-2850 | C-H stretch | Aliphatic C-H (methyl & methylene) | Characteristic of sp³ hybridized C-H bonds.[6] |

| ~ 1550-1450 | C=N, C=C stretch | Pyrazole ring | Corresponds to the stretching vibrations of the pyrazole ring system.[7] |

| ~ 1400-1300 | C-H bend | Methyl and methylene groups | Bending vibrations of the aliphatic C-H bonds. |

| ~ 600-500 | C-Br stretch | Carbon-bromine bond | The C-Br stretching frequency is typically found in the fingerprint region. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the analytical data required for the structure elucidation of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Sample Preparation

-

NMR Spectroscopy : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

IR Spectroscopy : The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform) in an IR-transparent cell.

Instrumentation and Data Acquisition

-

NMR Spectroscopy :

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

-

Mass Spectrometry :

-

Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

-

Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

-

IR Spectroscopy :

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Sources

- 1. 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole - CAS号 1383575-45-8 - 摩熵化学 [molaid.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. fishersci.at [fishersci.at]

- 4. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ami… [cymitquimica.com]

- 5. PubChemLite - 4-bromo-3,5-diethyl-1-methyl-1h-pyrazole (C8H13BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-3,5-dimethylpyrazole-1-methanol [webbook.nist.gov]

- 7. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylpyrazoles

Introduction: The Electronic Landscape of 1-Methylpyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and its presence in numerous marketed drugs.[1][2] The introduction of a methyl group at the N1 position of the pyrazole ring has profound implications for its reactivity, particularly in electrophilic substitution reactions. This guide provides an in-depth exploration of these reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The 1-methylpyrazole ring is an electron-rich aromatic system.[3] The presence of two adjacent nitrogen atoms dictates the electron density distribution within the ring. The N1-methyl group acts as an electron-donating group, further enhancing the nucleophilicity of the ring. Computational and experimental studies have consistently shown that the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][4] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. This inherent electronic bias is the primary determinant of the regioselectivity observed in the electrophilic substitution reactions of 1-methylpyrazole.

This guide will systematically examine the key electrophilic substitution reactions of 1-methylpyrazole, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. For each reaction, we will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the factors that govern the regiochemical outcome.

Nitration of 1-Methylpyrazole

Nitration of 1-methylpyrazole is a crucial transformation for introducing a nitro group, which can serve as a versatile handle for further functionalization, such as reduction to an amino group. The regioselectivity of nitration is highly dependent on the reaction conditions.

Mechanism of Nitration

The nitration of 1-methylpyrazole typically proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. In a mixed-acid system (HNO₃/H₂SO₄), nitric acid is protonated by the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] The electron-rich C4 position of the 1-methylpyrazole ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the pyrazole ring, yielding 1-methyl-4-nitropyrazole.

Caption: Mechanism of 4-nitration of 1-methylpyrazole.

While C4-nitration is predominant under mixed-acid conditions, nitration with reagents like acetyl nitrate or nitric acid in trifluoroacetic anhydride can lead to the formation of 1-methyl-3-nitropyrazole.[5][6] This change in regioselectivity is attributed to a different reaction mechanism, possibly involving an initial N-nitration followed by rearrangement.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

This protocol describes a general method for the C4-nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid.[5]

Materials:

-

1-Methylpyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Ice

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1-methylpyrazole to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

-

To this solution, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-methyl-4-nitropyrazole.

Halogenation of 1-Methylpyrazole

Halogenation is a fundamental transformation for introducing bromine, chlorine, or iodine onto the pyrazole ring. These halogenated derivatives are versatile intermediates, particularly in cross-coupling reactions.

Mechanism of Halogenation

The halogenation of 1-methylpyrazole follows the typical electrophilic aromatic substitution pathway. The halogen molecule (e.g., Br₂) is polarized, and the electron-rich C4 position of the pyrazole ring attacks the electrophilic halogen atom. This results in the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the 4-halogenated product. For less reactive halogens like iodine, an oxidizing agent is often used to generate a more potent electrophilic iodine species.[7] Milder halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can also be employed, often providing better control and selectivity.[8]

Caption: General workflow for the halogenation of 1-methylpyrazole.

Experimental Protocols

This protocol describes the direct bromination of 1-methylpyrazole at the C4 position.[9]

Materials:

-

1-Methylpyrazole

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Thiosulfate (10% aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 1-methylpyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred pyrazole solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 4-bromo-1-methylpyrazole.

This protocol outlines a method for the chlorination of pyrazoles using trichloroisocyanuric acid (TCCA) in a solvent-free mechanochemical process.[8]

Materials:

-

1-Methylpyrazole

-

Trichloroisocyanuric Acid (TCCA)

-

Ball mill or mortar and pestle

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

Procedure:

-

In a ball milling jar (or mortar), combine 1-methylpyrazole and trichloroisocyanuric acid (approximately 0.33 equivalents).

-

Mill the mixture at room temperature for 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, add ethyl acetate to the mixture and stir.

-

Filter the mixture to remove insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-1-methylpyrazole.

Sulfonation of 1-Methylpyrazole

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the pyrazole ring, a functional group that can enhance water solubility and serve as a precursor for other sulfur-containing moieties.

Mechanism of Sulfonation

The sulfonation of 1-methylpyrazole is typically achieved using fuming sulfuric acid (oleum) or chlorosulfonic acid.[3][10] The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide. The reaction proceeds via electrophilic attack at the electron-rich C4 position to form a sigma complex. Subsequent deprotonation restores aromaticity and yields 1-methylpyrazole-4-sulfonic acid.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-sulfonic acid

This protocol provides a general procedure for the sulfonation of an aromatic compound with oleum, which can be adapted for 1-methylpyrazole.[3]

Materials:

-

1-Methylpyrazole

-

Fuming Sulfuric Acid (Oleum, e.g., 20% free SO₃)

-

Ice

-

Sodium Chloride (saturated aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-methylpyrazole.

-

Cool the flask in an ice bath.

-

Slowly add fuming sulfuric acid (oleum) dropwise to the stirred 1-methylpyrazole, maintaining the temperature between 0-10 °C.

-

After the addition, allow the reaction to stir at room temperature or gently heat as needed, monitoring the progress by TLC (after quenching and derivatization of a small sample).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

If the product precipitates, collect it by vacuum filtration. If it remains in solution, it can often be "salted out" by adding a saturated aqueous solution of sodium chloride.

-

Wash the collected solid with cold water to remove excess acid.

-

Dry the product to obtain 1-methylpyrazole-4-sulfonic acid.

Friedel-Crafts Acylation of 1-Methylpyrazole

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the pyrazole ring, yielding pyrazolyl ketones. These ketones are valuable intermediates for the synthesis of a wide range of derivatives.

Mechanism of Friedel-Crafts Acylation

The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The C4 position of 1-methylpyrazole attacks the acylium ion to form a sigma complex. The subsequent loss of a proton restores aromaticity and gives the 4-acyl-1-methylpyrazole. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.

Experimental Protocol: Synthesis of 4-Acetyl-1-methylpyrazole

This is a representative protocol for the Friedel-Crafts acylation of an aromatic compound, adapted for 1-methylpyrazole.[7]

Materials:

-

1-Methylpyrazole

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane

-

Ice

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred suspension.

-

After the addition, add a solution of 1-methylpyrazole in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until complete as monitored by TLC.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 4-acetyl-1-methylpyrazole.

Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4]

Mechanism of Vilsmeier-Haack Formylation

The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[10] The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile. The C4 position of 1-methylpyrazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up yields the desired 1-methylpyrazole-4-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-carbaldehyde

This protocol is based on a general procedure for the Vilsmeier-Haack formylation of pyrazoles.[3]

Materials:

-

1-Methylpyrazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

Ice

-

Sodium Hydroxide (aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

-

Slowly add phosphorus oxychloride dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C to ensure the formation of the Vilsmeier reagent.

-

Add a solution of 1-methylpyrazole in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-methylpyrazole-4-carbaldehyde.

Summary of Electrophilic Substitution Reactions of 1-Methylpyrazole

The following table summarizes the typical conditions and primary products for the electrophilic substitution reactions discussed in this guide.

| Reaction | Reagents | Electrophile | Primary Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 1-Methyl-4-nitropyrazole |

| Bromination | Br₂ / Acetic Acid | Br⁺ (polarized Br₂) | 4-Bromo-1-methylpyrazole |

| Chlorination | TCCA (mechanochemical) | Cl⁺ | 4-Chloro-1-methylpyrazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | SO₃ / ⁺SO₃H | 1-Methylpyrazole-4-sulfonic acid |

| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | CH₃CO⁺ | 4-Acetyl-1-methylpyrazole |

| Vilsmeier-Haack Formylation | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | 1-Methylpyrazole-4-carbaldehyde |

Conclusion

The electrophilic substitution reactions of 1-methylpyrazole are predominantly governed by the high electron density at the C4 position, leading to a high degree of regioselectivity. This inherent reactivity, coupled with the well-established protocols outlined in this guide, provides a robust platform for the synthesis of a diverse array of functionalized pyrazoles. These substituted 1-methylpyrazoles are not only valuable intermediates in organic synthesis but also serve as key building blocks in the discovery and development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanisms and careful control of reaction conditions are paramount to achieving desired outcomes and advancing research in these critical fields.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 7. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Discovery and Optimization of Novel Pyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The pyrazole ring is a five-membered heterocyclic privileged scaffold that has fundamentally shaped modern medicinal chemistry. Characterized by its robust aromaticity, tautomeric flexibility, and dual capacity as both a hydrogen bond donor and acceptor, the pyrazole nucleus is a cornerstone in the design of targeted therapeutics. This whitepaper provides an in-depth technical exploration of pyrazole derivatives, focusing on rational Structure-Activity Relationship (SAR) design, regioselective synthetic methodologies, and self-validating biological screening protocols for kinase inhibition.

The Pyrazole Scaffold: Physicochemical and Pharmacological Rationale

The physicochemical properties of pyrazole make it an ideal pharmacophore. The presence of two adjacent nitrogen atoms—one pyrrole-like (hydrogen bond donor) and one pyridine-like (hydrogen bond acceptor)—allows pyrazole derivatives to engage in complex, multi-point hydrogen bonding networks within biological targets. This structural versatility is clinically validated by numerous FDA-approved drugs, including celecoxib (a COX-2 selective anti-inflammatory), apixaban (an anticoagulant), and sildenafil (a phosphodiesterase inhibitor).

In recent years, the focus has shifted toward utilizing the pyrazole core as an ATP-competitive inhibitor in oncology and inflammatory disease models, specifically targeting dysregulated kinases.

Rational Design & Structure-Activity Relationship (SAR)

In the context of kinase inhibition, the pyrazole core frequently docks into the highly conserved hinge region of the kinase domain. The nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge residues, while strategically placed substituents at the 1-, 3-, 4-, and 5-positions project into adjacent hydrophobic pockets and solvent-exposed regions to dictate target selectivity[1].

Quantitative SAR Data for Pyrazole-Based Kinase Inhibitors

The table below summarizes recent SAR optimizations of pyrazole derivatives against key oncogenic kinases, demonstrating how specific substitutions enhance potency compared to reference clinical drugs[1][2].

| Compound Class | Target Kinase | Key Substituent / Modification | IC₅₀ (µM) | Reference Drug | Ref IC₅₀ (µM) |

| Pyrazolo-pyrimidine (3) | EGFR | 5-imino, 6-amino groups | 0.06 | Erlotinib | 0.13 |

| Sulfonamide-pyrazole (9) | EGFR | p-methyl on terminal ring | 0.21 | Erlotinib | 0.13 |

| Pyrazole derivative (11) | EGFR | Free carbonyl (H-bond donor) | 0.63 | Erlotinib | 0.13 |

| Pyrazole derivative (6) | Aurora A | Nitro group substitution | 0.16 | AT7518 | 0.41 |

| Pyrazole derivative (2) | Akt1 | Constrained flexible ring | 0.0013 | Afuresertib | 0.00008 |

To visualize the mechanistic role of these derivatives, the following diagram maps the competitive inhibition of the EGFR/VEGFR-2 signaling cascade.

Pyrazole derivatives competitively block ATP binding in EGFR/VEGFR-2 signaling.

Advanced Synthetic Methodologies & Mechanistic Control

The synthesis of highly decorated pyrazoles requires absolute control over regioselectivity. The Knorr pyrazole synthesis—the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives—remains the gold standard[3]. However, when using unsymmetrical dicarbonyls, two regioisomers can form. Controlling this requires a deep understanding of the electronic and steric properties of the precursors.

Protocol 1: Regioselective Knorr Pyrazole Synthesis

Objective: Synthesize 1,3,5-trisubstituted pyrazoles with >95% regiocontrol.

Causality & Rationale: The addition of glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity, which accelerates the initial nucleophilic attack by the hydrazine[3]. Conducting the initial addition at 0 °C minimizes thermodynamic scrambling, ensuring the kinetic product dictates regioselectivity based on steric accessibility before the irreversible cyclization occurs at reflux.

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of the unsymmetrical 1,3-dicarbonyl compound in anhydrous ethanol (0.5 M) under an inert nitrogen atmosphere to prevent oxidative degradation of the hydrazine.

-

Controlled Addition: Cool the solution to 0 °C. Add 1.1 equivalents of the substituted hydrazine dropwise over 15 minutes.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. The thermal energy drives the intramolecular cyclization of the hydrazone intermediate and the subsequent dehydration step.

-

Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.

-

Self-Validating Purification: Purify via flash column chromatography. Validation Step: Confirm the exact regiochemistry using 2D NMR (NOESY and HMBC). A NOESY cross-peak between the N-substituent protons and the C5-proton definitively proves the structural identity, preventing downstream biological testing of the wrong isomer.

Note on Green Chemistry: Recent advancements have successfully adapted this protocol to aqueous environments using biomass-derived catalysts (e.g., Water Extract of Rice Straw Ash - WERSA) or nanocatalysts, significantly improving the atom economy and eliminating the need for toxic organic solvents[4][5].

Iterative workflow from in silico SAR design to synthesis and biological validation.

Biological Evaluation & Self-Validating Assay Systems

To ensure the trustworthiness of hit identification, biological evaluation must employ orthogonal assay systems that actively control for experimental artifacts.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating)

Objective: Determine the IC₅₀ of novel pyrazole derivatives against target kinases.

Causality & Rationale:

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized because the time-delayed readout drastically reduces interference from compound autofluorescence—a common false-positive artifact when screening highly conjugated heterocyclic libraries. Furthermore, testing at the apparent

Step-by-Step Procedure:

-

Buffer Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well plate, ensuring final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

-

Pre-Incubation: Add the recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium in the ATP pocket.

-

Reaction Initiation: Add ATP at a concentration strictly equal to its apparent

for the specific kinase. -

Quenching & Detection: After 60 minutes, add the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) alongside Europium-labeled anti-phospho antibodies.

-

Self-Validation Controls:

-

Positive Control: Erlotinib or Staurosporine (validates assay sensitivity).

-

Negative Control: DMSO vehicle only (establishes 100% baseline enzyme activity).

-

Orthogonal Validation: Run top-performing hits through a secondary ADP-Glo assay (measuring ADP production via luminescence) to confirm that the IC₅₀ value is a true biological phenomenon and not an artifact of the HTRF detection technology.

-

Conclusion

The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By tightly coupling rational SAR design with regioselective synthetic execution (such as the controlled Knorr synthesis) and enforcing rigorous, self-validating biological screening protocols, researchers can efficiently navigate the hit-to-lead optimization process. This holistic, data-driven approach minimizes attrition rates and accelerates the discovery of highly selective, potent pyrazole-based therapeutics.

References

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review, Bentham Science. 6

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed, NIH.7

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, PMC (NIH). 8

-

Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles, Benchchem. 3

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors, Frontiers. 1

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020), PMC (NIH). 2

-

A facile synthesis of pyrazole derivatives in neat WERSA, Indian Chemical Society. 4

-

Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods, Thieme Connect. 5

Sources

- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Properties

Executive Summary

The compound 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) represents a high-value "dual-warhead" scaffold in medicinal chemistry.[1][2] Its utility lies in its orthogonal reactivity: a highly electrophilic alkyl bromide at the C3 position and a pseudo-aromatic bromide at the C4 position. This unique architecture allows for sequential functionalization—typically nucleophilic substitution (

This guide provides a comprehensive in silico profiling of this compound.[1] By synthesizing Density Functional Theory (DFT) calculations, ADMET prediction algorithms, and physicochemical descriptors, we establish a predictive baseline for its behavior in drug discovery pipelines. The protocols detailed herein are designed to be self-validating, ensuring reproducibility across computational platforms.

Molecular Definition & Representation

Accurate in silico prediction begins with precise molecular definition.[1] The following identifiers are verified for integration into modeling software (e.g., RDKit, Schrödinger, Gaussian).

| Identifier | Value |

| IUPAC Name | 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |

| CAS Number | 1383575-45-8 |

| Molecular Formula | |

| Molecular Weight | 253.92 g/mol |

| SMILES | CN1N=C(CBr)C(Br)=C1 |

| InChI Key | RKMQNLNNWJQCJF-UHFFFAOYSA-N |

Physicochemical Profiling (The "Rule of 5" & Beyond)

Using the SwissADME algorithm and consensus physicochemical descriptors, we predict the compound's compliance with drug-likeness filters.[3] The presence of two bromine atoms significantly impacts lipophilicity and molar refractivity.

Predicted Parameters Table

| Property | Predicted Value | Interpretation |

| Consensus LogP ( | 1.85 – 2.10 | Moderate lipophilicity; optimal for membrane permeability.[1] |

| TPSA (Topological Polar Surface Area) | 17.82 Ų | Low polar surface area suggests high blood-brain barrier (BBB) permeation potential.[1] |

| Water Solubility (Log S) | -2.8 to -3.2 | Moderately soluble; typical for halogenated heterocyclic fragments.[1] |

| Rotatable Bonds | 1 | Rigid core; minimizes entropic penalty during protein binding.[1] |

| H-Bond Acceptors | 1 | The N2 nitrogen is the sole acceptor.[1] |

| H-Bond Donors | 0 | Lack of donors increases lipophilicity.[1] |

Expert Insight: The low TPSA and moderate LogP suggest this molecule is highly permeable.[1] However, its reactivity (alkylating agent) makes it a "PAINS" (Pan-Assay Interference Compounds) candidate in raw screening, necessitating its use primarily as an intermediate rather than a final drug candidate.

Quantum Mechanical Analysis (DFT Protocol)

To understand the reactivity differences between the two bromine sites, we employ Density Functional Theory (DFT).

Computational Methodology

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Hybrid functional for organic thermochemistry)

-

Basis Set: 6-311G(d,p) (Triple-zeta quality for accurate halogen modeling)

-

Solvation: CPCM (Water)[1]

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Localized primarily on the pyrazole ring

-system and the lone pair of N2.[1] -

LUMO Location: Heavily concentrated on the C3-Bromomethyl group (

orbital of C-Br).[1] -

Global Hardness (

): High.[1] The aromatic ring stabilizes the system, but the exocyclic C-Br bond introduces a specific "soft" electrophilic site.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the electrostatic landscape:

-

Negative Potential (Red): Concentrated at the N2 nitrogen , indicating the site for protonation or metal coordination.

-

Positive Potential (Blue): Strongest at the methylene carbon (

) attached to the bromine. This confirms the C3-bromomethyl group is the primary site for nucleophilic attack (

Reactivity Logic & Synthetic Accessibility[1]

The core value of this scaffold is its differential reactivity.[1] The diagram below illustrates the logical flow of synthesis and reactivity, distinguishing between the alkyl bromide (fast,

Figure 1: Differential reactivity profile. The C3-bromomethyl group (Red) reacts under mild basic conditions, while the C4-bromo group (Yellow) remains intact until activated by transition metal catalysis.

ADMET & Toxicity Prediction[1][4][5][6][7][8]

Using ProTox-II and SwissADME models, we assess the safety profile. Note that as an alkylating agent, this compound carries inherent toxicity risks.

Toxicity Endpoints (In Silico Consensus)

| Endpoint | Prediction | Probability | Mechanism |

| Acute Oral Toxicity | Class 4 ( | High | Harmful if swallowed.[1] |

| Hepatotoxicity | Active | Moderate | Alkylation of hepatic proteins (glutathione depletion).[1] |

| Carcinogenicity | Active | Moderate | Potential DNA alkylation due to reactive |

| Skin Sensitization | Active | High | Formation of haptens via protein binding (H314/H317).[1] |

| CYP Inhibition | CYP1A2 Inhibitor | Low | Planar aromatic structure may interact with CYP1A2.[1] |

Safety Protocol: Due to the predicted skin sensitization and mutagenicity, handling requires a fume hood, double-gloving (nitrile), and immediate quenching of waste streams with aqueous ammonia or thiosulfate to neutralize the alkyl bromide.

Experimental Protocols (Self-Validating)

To replicate these predictions or validate them experimentally, follow these standardized workflows.

Protocol A: DFT Optimization (Gaussian/ORCA)

-

Input Generation: Convert SMILES CN1N=C(CBr)C(Br)=C1 to 3D coordinates using Avogadro or RDKit (AllChem.EmbedMolecule).[1]

-

Pre-Optimization: Run a semi-empirical (PM6) optimization to relax the geometry.

-

DFT Setup:

-

Route Section: #P B3LYP/6-311G(d,p) Opt Freq SCRF=(Solvent=Water)

-

Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

-

-

Analysis: Extract Dipole Moment (Debye) and HOMO/LUMO energies (Hartrees -> eV).[1]

Protocol B: ADMET Profiling (SwissADME)[4]

-

Input: Paste the SMILES string.[1]

-

Validation: Check the "BOILED-Egg" diagram.

-

Success Criteria: If the point lies in the "Yolk" (Yellow), high BBB permeation is predicted. If in the "White", high GI absorption is predicted.

-

-

Output: Export the CSV for LogP and Solubility class.

Protocol C: Reactivity Simulation (Workflow)

Figure 2: The computational workflow for generating the in silico profile. This pipeline ensures that geometric stability (QM) precedes property prediction.

References

-

Compound Data: National Center for Biotechnology Information.[1] (2023).[1][4][5][6][7] PubChem Compound Summary for CID 71313627, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link][1]

-

ADMET Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[8][9] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][8][9] Scientific Reports, 7, 42717.[8][9] Retrieved from [Link][1]

-

Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[8][9] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[8][9] Retrieved from [Link][1]

-

DFT Functional: Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Retrieved from [Link][1]

-

Reactivity Context: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Pyrazole reactivity patterns).

Sources

- 1. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole - CAS号 1383575-45-8 - 摩熵化学 [molaid.com]

- 3. ayushcoe.in [ayushcoe.in]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Introduction: The Significance of a Dibrominated Pyrazole Intermediate

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two distinct bromine atoms, each offering a unique reactive handle for subsequent chemical modifications. The bromine atom at the C4 position of the pyrazole ring is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the bromomethyl group at the C3 position serves as a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of functional groups.

This dual reactivity makes 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole a valuable building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and other applications. This guide provides a comprehensive overview of a reliable synthetic protocol, the underlying chemical principles, and practical insights for its successful preparation and handling.

Synthetic Strategy: Selective Radical Bromination

The most direct and efficient strategy for the synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole involves the selective bromination of the 3-methyl group of a readily available precursor, 4-Bromo-1,3-dimethyl-1H-pyrazole.[2][3][4] This transformation is best accomplished via a free-radical chain reaction known as the Wohl-Ziegler reaction.[5]

The reagent of choice for this allylic/benzylic-type bromination is N-Bromosuccinimide (NBS).[5][6][7] NBS serves as a source of a low, steady concentration of molecular bromine (Br₂) and bromine radicals (Br•), which selectively attack the methyl group adjacent to the pyrazole ring, leaving the C4-bromo substituent untouched. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically performed in a non-polar, anhydrous solvent to facilitate the radical mechanism.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the free-radical bromination of 4-Bromo-1,3-dimethyl-1H-pyrazole.

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Stoichiometry |

| 4-Bromo-1,3-dimethyl-1H-pyrazole | 5775-82-6 | 175.03 | 5.00 g (3.36 mL) | 28.56 | 1.0 eq |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 5.33 g | 29.99 | 1.05 eq |

| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | 0.235 g | 1.43 | 0.05 eq |

| Carbon Tetrachloride (CCl₄), anhydrous | 56-23-5 | 153.82 | 100 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | - |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | As needed | - | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1,3-dimethyl-1H-pyrazole (5.00 g, 28.56 mmol).

-

Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (5.33 g, 29.99 mmol) and AIBN (0.235 g, 1.43 mmol).

-

Scientist's Note: It is crucial to use anhydrous solvent as water can hydrolyze NBS and interfere with the radical chain reaction. NBS should be recrystallized if it appears yellow or has been stored for a long time to ensure purity and reactivity.[5]

-

-

Reaction Execution: Place the flask in a pre-heated oil bath and heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide byproduct, which floats. The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of fresh CCl₄.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.

-

Scientist's Note: The thiosulfate wash is important for safety and purity, as it removes residual bromine, which is corrosive and can complicate purification.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, as a liquid.[8]

Reaction Mechanism: The Wohl-Ziegler Bromination

The reaction proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ブロモ-1,3-ジメチル-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Bromo-1,3-dimethyl-1H-pyrazole | CymitQuimica [cymitquimica.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. suru-chem.com [suru-chem.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 1383575-45-8 [sigmaaldrich.com]

Application Notes and Protocols: Functionalization of the Pyrazole Ring via C-H Activation

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely modify the pyrazole scaffold is therefore of paramount importance for the development of new chemical entities with tailored properties. Traditional synthetic routes often rely on the use of pre-functionalized starting materials, a process that can be lengthy and inefficient.[2][3][4][5] In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds offers a more atom-economical and streamlined approach to molecular synthesis.[2][3][4][5] This guide provides an in-depth exploration of the strategies and protocols for the C-H functionalization of the pyrazole ring, with a focus on transition-metal-catalyzed and metal-free methodologies.

Understanding the Reactivity of the Pyrazole Ring

The pyrazole ring possesses distinct electronic properties that govern its reactivity in C-H functionalization reactions. The C-5 position is the most electrophilic due to its proximity to the sp3-hybridized nitrogen atom, making its corresponding proton the most acidic and thus more susceptible to deprotonation.[2] Conversely, the C-4 position is the most nucleophilic center, rendering it amenable to electrophilic aromatic substitution-type reactions.[2] The C-3 position is generally the least reactive towards C-H activation.[6][7] These inherent electronic biases can be either exploited or overcome through strategic catalyst and directing group selection to achieve the desired regioselectivity.

Core Strategies for Pyrazole C-H Functionalization

The functionalization of the pyrazole ring via C-H activation can be broadly categorized into two main approaches: transition-metal-catalyzed reactions and metal-free reactions.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis, particularly with palladium (Pd), has emerged as a powerful tool for the regioselective functionalization of pyrazoles.[4][8] These methods often employ a directing group (DG) to guide the metal catalyst to a specific C-H bond, leading to high levels of regiocontrol.[9][10][11][12]

Mechanism of Directed C-H Activation:

The generally accepted mechanism for palladium-catalyzed C-H activation involves a series of steps, often initiated by the coordination of a directing group on the substrate to the metal center. This is typically followed by a concerted metalation-deprotonation (CMD) step, which is often rate-determining and selectivity-determining.[13][14] Subsequent steps involve reaction with a coupling partner (e.g., an aryl halide), and catalyst regeneration.

Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation.

Directing Groups: The Key to Regiocontrol

The choice of directing group is crucial for achieving high regioselectivity in pyrazole C-H functionalization. The pyrazole ring itself, specifically the N2 nitrogen, can act as a directing group.[2] Additionally, substituents on the pyrazole ring or on the N-aryl group can be designed to direct the catalyst to a specific C-H bond. Removable or modifiable directing groups, such as the nitro group, offer the advantage of being easily cleaved or converted into other functional groups after the C-H activation step.[15]

Metal-Free C-H Functionalization

While transition-metal catalysis is a dominant strategy, metal-free approaches for pyrazole C-H functionalization are gaining traction as they offer advantages in terms of cost and sustainability.[16][17] These methods often proceed through radical or electrophilic pathways.

Example: Oxidative Thio- and Selenocyanation

A metal-free approach for the C4-functionalization of pyrazoles involves the use of a hypervalent iodine oxidant, such as PhICl2, to generate a reactive electrophilic species from NH4SCN or KSeCN.[16][17] This electrophile then attacks the electron-rich C4-position of the pyrazole ring.

Application Protocols

Protocol 1: Palladium-Catalyzed C-5 Arylation of N-Arylpyrazoles

This protocol is adapted from methodologies that leverage the inherent acidity of the C-5 proton.

Experimental Workflow:

Caption: Workflow for Palladium-Catalyzed C-5 Arylation of N-Arylpyrazoles.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried reaction tube, add the N-arylpyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)2 (5-10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 10-30 mol%), and a base such as Cs2CO3 (2.0-3.0 equiv).

-

Solvent Addition and Degassing: Add a high-boiling point solvent like DMF or toluene. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: The reaction tube is sealed and heated to 120-140 °C for 12-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C-5 arylated pyrazole.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(OAc)2 is a common and effective palladium(II) precursor.

-

Ligand: The choice of ligand is critical for catalyst stability and reactivity. Phenanthroline-type ligands have been shown to be effective in promoting the C-3 arylation of pyrazoles.[6][18]

-

Base: A carbonate base like Cs2CO3 is often used to facilitate the deprotonation step in the C-H activation process.

-

High Temperature: C-H activation typically requires elevated temperatures to overcome the high activation energy of breaking a C-H bond.

Protocol 2: Ligand-Controlled Regiodivergent C-H Alkenylation of Pyrazoles

This protocol demonstrates how ligand choice can direct the functionalization to either the C-4 or C-5 position.[19]

C-4 Alkenylation:

-

Catalyst System: An electrophilic Pd catalyst generated from Pd(OAc)2 with trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (DAF) as the ligand favors the nucleophilic C-4 position.[19]

C-5 Alkenylation:

-

Catalyst System: A system composed of Pd(OAc)2 with KOAc as the base and a mono-protected amino acid (MPAA) ligand such as Ac-Val-OH directs the alkenylation to the C-5 position.[19]

Comparative Data for Alkenylation Methods:

| Position | Catalyst System | Ligand | Additive/Base | Typical Yields | Reference |

| C-4 | Pd(OAc)2 | 4,5-diazafluoren-9-one (DAF) | Trifluoroacetic acid (TFA) | Moderate to Good | [19] |

| C-5 | Pd(OAc)2 | Ac-Val-OH (MPAA) | KOAc | Good to Excellent | [19] |

Protocol 3: Metal-Free C-4 Thiocyanation of Pyrazoles

This protocol provides a sustainable alternative for the functionalization of the C-4 position.[16][17]

Experimental Workflow:

Caption: Workflow for Metal-Free C-4 Thiocyanation of Pyrazoles.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, a mixture of PhICl2 (2.0 equiv) and NH4SCN (2.0 equiv) in toluene is stirred at 0 °C for 30 minutes.

-

Substrate Addition: The pyrazole substrate (1.0 equiv) is added to the reaction mixture.

-

Reaction: The reaction is stirred at 0 °C for a specified time (typically several hours), with progress monitored by TLC.

-

Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine and dried over anhydrous Na2SO4.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography to yield the 4-thiocyanated pyrazole.[17]

Troubleshooting and Considerations

-

Regioselectivity: In cases of poor regioselectivity, careful optimization of the ligand, base, and solvent is crucial. The electronic nature of the substituents on the pyrazole ring can also significantly influence the outcome.

-

Catalyst Deactivation: The Lewis basicity of pyrazoles can sometimes lead to catalyst deactivation.[7] The use of appropriate ligands or additives can mitigate this issue.

-

Substrate Scope: The applicability of a particular protocol to a wide range of substrates should be evaluated. Steric hindrance and the presence of coordinating functional groups can affect the reaction efficiency.

Conclusion

The C-H functionalization of pyrazoles has evolved into a highly versatile and efficient strategy for the synthesis of complex and medicinally relevant molecules. By understanding the inherent reactivity of the pyrazole ring and leveraging the power of transition-metal catalysis and directing group strategies, researchers can now access a diverse array of functionalized pyrazoles with high levels of regiocontrol. The continued development of novel catalytic systems, including metal-free alternatives, promises to further expand the synthetic utility of this powerful approach.

References

-

Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

-

Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

-

Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie (International Ed. in English), 54(8), 2501-4. [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

-